![molecular formula C11H14N4O2 B2744993 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 887672-46-0](/img/structure/B2744993.png)
7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C11H14N4O2 . It has a molecular weight of 234.25 . This compound is intended for research use only .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been developed . Another protocol describes the assembly of 7-methylpyrazolo[1,5-a]pyrimidines and 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines using di-tert-butyl peroxide (DTBP) in an oxidative radical cyclization .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Physical And Chemical Properties Analysis
The compound is a solid and should be stored at room temperature . Its InChI code is 1S/C10H12N4O2/c1-10(2,3)7-4-6(8(15)16)13-9-11-5-12-14(7)9/h4-5H,1-3H3,(H,15,16) .Scientific Research Applications
Synthesis and Structural Analysis
Regioselective Synthesis
A study by Massari et al. (2017) developed efficient and regioselective one-step procedures for the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting the utility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold for preparing biologically active compounds Massari et al., 2017.
Crystallographic Studies
Canfora et al. (2010) reported the molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in two solvate forms. These studies provide insights into the supramolecular architecture and hydrogen-bonding patterns, which are crucial for understanding the chemical behavior and potential applications of such compounds Canfora et al., 2010.
Potential Biological Activities
Antimicrobial and Antifungal Properties
The triorganotin(IV) complexes of a closely related compound, 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, were synthesized and characterized by Ruisi et al. (2010). These complexes exhibited in vitro activity against Gram-positive bacteria, suggesting potential applications in antimicrobial therapy Ruisi et al., 2010.
Antiviral Activity
The regioselective synthesis process developed by Massari et al. (2017) led to the identification of compounds with promising abilities to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, indicating potential antiviral applications Massari et al., 2017.
Antitumor Activity
Hafez and El-Gazzar (2009) explored the synthesis of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. Some of the synthesized compounds exhibited inhibitory effects on the growth of a wide range of cancer cell lines, suggesting potential applications in cancer therapy Hafez & El-Gazzar, 2009.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could suggest that this compound may also interact with cdk2 or similar proteins .
Biochemical Pathways
If this compound does indeed inhibit cdk2, it would affect the cell cycle regulation pathway, potentially leading to cell cycle arrest .
Result of Action
If this compound does inhibit cdk2, it could potentially lead to cell cycle arrest, affecting the proliferation of cells .
properties
IUPAC Name |
7-tert-butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-6-12-10-13-7(9(16)17)5-8(11(2,3)4)15(10)14-6/h5H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHONFBDHGEDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=N1)C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B2744910.png)
![2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744912.png)
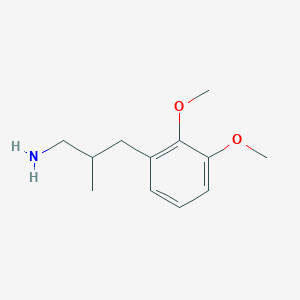
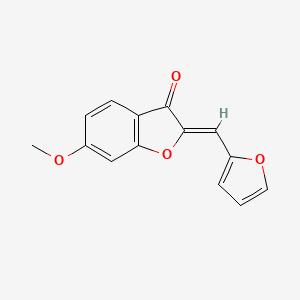
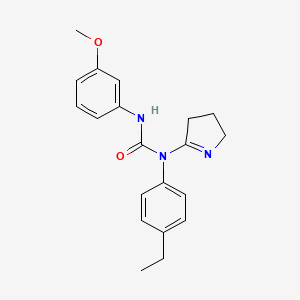
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)
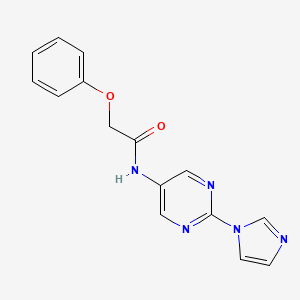
![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
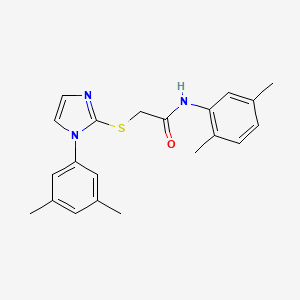

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2744927.png)
![2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one](/img/structure/B2744931.png)
![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)
